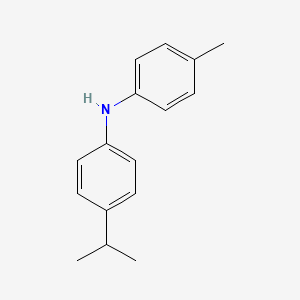

p-Isopropylphenyl-p-tolyl-amine

Description

Significance of Aryl Amines in Organic Synthesis

Aryl amines are a class of organic compounds that feature an amino group directly attached to an aromatic ring. fiveable.me This structural motif makes them crucial building blocks in a multitude of synthetic applications. Their importance stems from their unique chemical properties and reactivity. fiveable.me

Aryl amines serve as vital intermediates in the manufacturing of dyes, pharmaceuticals, and agrochemicals. chemiis.com The amino group influences the aromatic ring, making it more susceptible to electrophilic substitution reactions. fiveable.me Furthermore, the nitrogen atom itself can act as a nucleophile, participating in various bond-forming reactions. openstax.org The basicity of arylamines, which is generally weaker than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic system, is a key property that can be fine-tuned by substituents on the aryl ring. fiveable.me

Research Landscape of Substituted Diaryl Amines

Substituted diaryl amines, the specific subclass to which p-isopropylphenyl-p-tolyl-amine belongs, are a major focus of research. These compounds are core structures in many therapeutic agents, agrochemicals, and organic materials. nih.gov A significant area of research has been the development of efficient synthetic methods for their preparation.

Key synthetic routes to diaryl amines include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org It has largely replaced harsher traditional methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org The reaction's development has gone through several "generations" of catalyst systems, enabling the coupling of virtually any amine with a wide array of aryl partners. wikipedia.org

Ullmann Condensation: This is a copper-catalyzed reaction that couples an aryl halide with an amine (or alcohol or thiol). wikipedia.org While effective, traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.org Modern variations have improved the methodology with soluble copper catalysts and ligands, making the conditions milder. wikipedia.orgacs.org

Smiles Rearrangement: This is a transition-metal-free intramolecular nucleophilic aromatic substitution reaction that can be used to synthesize diarylamines, particularly sterically hindered ones. nih.gov

The applications of substituted diaryl amines are diverse. They are widely investigated as antioxidants, where they can retard oxidative degradation in organic materials like lubricating oils and rubber. google.com Their unique electronic properties also make them valuable as hole-transporting materials in optoelectronic devices. acs.org

Structural Context within Aromatic Amine Chemistry

The structure of this compound can be deconstructed into its precursor aniline (B41778) derivatives: p-toluidine (B81030) and 4-isopropylaniline (B126951). The properties of these parent amines provide insight into the potential characteristics of the final diaryl amine product.

p-Toluidine (or 4-methylaniline) is an aromatic amine with a methyl group para to the amino group. wikipedia.org It is a solid at room temperature and is widely used as an intermediate in the synthesis of dyes and other organic chemicals. nih.govchemicalbook.com

4-Isopropylaniline (or p-cumidine) is a liquid aniline derivative with an isopropyl group at the para position. solubilityofthings.comsigmaaldrich.com This compound is a known metabolite of the herbicide isoproturon (B30282) and is used in the synthesis of pharmaceuticals and dyes. solubilityofthings.comnih.govchemicalbook.com The presence of the isopropyl group increases its hydrophobic character. solubilityofthings.com

The combination of the electron-donating methyl group from the tolyl moiety and the bulkier isopropyl group from the other phenyl ring would influence the electronic properties, steric hindrance, and solubility of the final this compound molecule.

Properties of Precursor Amines

| Property | p-Toluidine | 4-Isopropylaniline |

| Synonym | 4-Methylaniline wikipedia.org | p-Cumidine sigmaaldrich.com |

| CAS Number | 106-49-0 wikipedia.org | 99-88-7 sigmaaldrich.com |

| Molecular Formula | C₇H₉N | C₉H₁₃N solubilityofthings.com |

| Molecular Weight | 107.17 g/mol wikipedia.org | 135.21 g/mol sigmaaldrich.com |

| Appearance | Colorless to pale yellow solid/flakes chemiis.comnih.gov | Colorless to light yellow liquid solubilityofthings.comchemicalbook.com |

| Boiling Point | ~200 °C wikipedia.org | 226-227 °C sigmaaldrich.com |

| Melting Point | 43-44 °C wikipedia.orgnih.gov | -63 °C stenutz.eu |

| Density | ~1.046 g/cm³ nih.gov | ~0.989 g/mL at 25 °C sigmaaldrich.com |

This interactive table summarizes the physical and chemical properties of the aniline derivatives that constitute the building blocks of this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(4-propan-2-ylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-12(2)14-6-10-16(11-7-14)17-15-8-4-13(3)5-9-15/h4-12,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMQYRHTSCDPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628219 | |

| Record name | 4-Methyl-N-[4-(propan-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494834-22-9 | |

| Record name | 4-Methyl-N-[4-(propan-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for P Isopropylphenyl P Tolyl Amine and Its Derivatives

Direct Amination Approaches

Direct amination methods focus on the formation of the bond between the nitrogen atom and one of the aryl rings. Transition-metal catalysis is a cornerstone of this approach, with palladium and copper being the most prominent metals employed.

Palladium-Catalyzed Arylation Reactions for Anilines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the synthesis of aryl amines, including diarylamines like p-Isopropylphenyl-p-tolyl-amine. rsc.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. rsc.org

To synthesize the target compound, this would involve reacting p-toluidine (B81030) with an isopropyl-substituted aryl halide (e.g., 4-isopropylphenyl iodide) or, alternatively, coupling 4-isopropylaniline (B126951) with a tolyl halide. The general transformation is highly dependent on the choice of ligand, which stabilizes the palladium center and facilitates the catalytic cycle.

Key Components of Palladium-Catalyzed Amination:

Palladium Precatalyst: Sources like Pd(OAc)₂ (palladium(II) acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are commonly used. researchgate.net

Ligands: Bulky, electron-rich phosphine (B1218219) ligands are crucial for high efficiency. Examples include tri-tert-butylphosphine (B79228) (P(tBu)₃) and various biarylphosphine ligands developed by Buchwald and others. researchgate.net

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), is required to deprotonate the amine and facilitate the reaction.

Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typically used.

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the diarylamine product and regenerate the Pd(0) catalyst. youtube.com The reaction often demonstrates good functional group tolerance, but the conditions, particularly the choice of ligand and base, must be optimized for specific substrates to achieve high yields. researchgate.net

Table 1: Examples of Palladium-Catalyzed Amination Conditions

| Aryl Halide | Amine | Catalyst System (Catalyst/Ligand) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Aryl Bromide | Aniline (B41778) | Pd(OAc)₂ / Buchwald Ligand | NaOtBu | Toluene | >90 |

| Aryl Chloride | Primary Alkylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 85-95 |

| Aryl Tosylate | Aryl Amine | Pd(OAc)₂ / MOP-type Ligand | Cs₂CO₃ | n-BuOH | Up to 99 |

Copper-Promoted Coupling Reactions in Nitrogen-Containing Systems

The copper-catalyzed N-arylation of amines, known as the Ullmann condensation or Ullmann-type reaction, is a classical method for forming C-N bonds and can be used to synthesize diarylamines. researchgate.netorganic-chemistry.org Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. mdpi.com However, modern advancements have led to the development of milder, more efficient catalytic systems.

The synthesis of this compound via this method would involve the coupling of p-toluidine with an activated aryl halide, like 4-isopropylphenyl iodide, in the presence of a copper catalyst and a base. The reactivity of aryl halides follows the order I > Br > Cl.

Modern Ullmann-Type Reaction Conditions:

Copper Catalyst: Copper(I) salts, such as CuI (copper(I) iodide), are most commonly used. researchgate.net

Ligands: The addition of ligands, such as diamines (e.g., ethylene (B1197577) diamine) or diols, can significantly accelerate the reaction and allow for milder conditions. researchgate.netnih.gov

Base: Strong bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are typically employed. researchgate.net

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or pyridine (B92270) are often used, although newer protocols may utilize more environmentally benign solvents. researchgate.net

While palladium catalysis often offers broader substrate scope and higher yields, copper-catalyzed systems are advantageous due to the lower cost and toxicity of copper. mdpi.com

Table 2: Comparison of Classical vs. Modern Ullmann Condensation

| Parameter | Classical Ullmann Reaction | Modern Ligand-Accelerated Ullmann Reaction |

|---|---|---|

| Copper Source | Stoichiometric Cu powder or Cu salts | Catalytic Cu(I) salts (e.g., CuI) |

| Temperature | High (>200°C) | Mild to moderate (e.g., 80-120°C) |

| Ligands | Generally not used | Often required (e.g., diamines, diols, amino acids) |

| Substrate Scope | Limited, requires activated aryl halides | Broader, including less reactive aryl halides |

Metal-Free and Organocatalytic Methods for Amine Synthesis

Growing concerns about the toxicity and cost of heavy metals have spurred the development of metal-free alternatives for diarylamine synthesis. acs.org These methods often rely on different activation strategies to facilitate C-N bond formation.

One innovative metal-free approach involves a one-pot reaction of an aromatic aldehyde with an aniline. acs.org The process proceeds through the formation of an imine, followed by an oxidative rearrangement and a final deformylation step to yield the diarylamine. acs.org For the target molecule, this could potentially involve reacting p-toluidine with 4-isopropylbenzaldehyde.

Another strategy is the direct C-H functionalization of electron-rich arenes. For instance, symmetric diarylamines have been synthesized from electron-rich arenes and 2-nitropropane (B154153) in polyphosphoric acid, proceeding through a twofold intermolecular electrophilic C-H functionalization. rsc.orgrsc.org

Organocatalysis has also emerged as a powerful tool, particularly for the asymmetric synthesis of specific amine structures. Chiral phosphoric acids, for example, have been used to catalyze the atroposelective electrophilic amination of N-aryl carbazoles with azodicarboxylates, producing axially chiral diarylamines with high enantioselectivity. acs.org While highly specialized, these methods highlight the potential of organocatalysis to achieve unique selectivities without the need for transition metals.

Precursor-Based Synthesis Strategies

These strategies involve synthesizing a precursor molecule that already contains the basic diarylamine framework and then modifying it to obtain the final product. Common methods include the reduction of nitro groups and reductive amination.

Reduction of Nitro Compounds and Nitriles to Amines

The reduction of a nitro group to an amine is one of the most fundamental and widely used transformations in organic synthesis for preparing anilines. acs.orgyoutube.com To synthesize this compound, a plausible precursor would be N-(4-isopropylphenyl)-4-nitrotoluene, which could be synthesized via a coupling reaction. The subsequent reduction of the nitro group would yield the target diarylamine.

A wide array of reducing agents and methods can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule. acs.org

Common Methods for Nitro Group Reduction:

Catalytic Hydrogenation: This is a very common and clean method, typically employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. youtube.com A key consideration is that this method can also reduce other functional groups like alkenes or remove certain halides. youtube.com

Metal/Acid Reduction: The classical Béchamp reduction uses iron metal in acetic acid. acs.org Other common systems include tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), and zinc (Zn) in acid. youtube.comyoutube.com These methods are robust but often generate significant metal waste. researchgate.net

Hydride Transfer: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst or hydrazine (B178648) (N₂H₄) with a catalyst can also effect the reduction. youtube.comrsc.org

Table 3: Selected Reagents for Nitroarene Reduction

| Reagent/System | Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | H₂ gas, alcohol solvent | Highly efficient, but may reduce other groups (alkenes, C-X bonds). youtube.com |

| Fe, CH₃COOH | Heat | Classic, cost-effective method. acs.org |

| SnCl₂, HCl | Ethanol/HCl | Common lab-scale method, tolerant of many groups. youtube.com |

| Zn, NH₄Cl | Aqueous solution | Can be used for selective reduction to hydroxylamines under certain conditions. |

Reductive Amination Protocols in Amine Synthesis

Reductive amination is a highly versatile method for synthesizing amines by reacting a carbonyl compound (aldehyde or ketone) with an amine (ammonia, primary, or secondary) in the presence of a reducing agent. scienceinfo.comstackexchange.com The reaction proceeds through an intermediate imine or enamine, which is then reduced in situ. chemistrysteps.com

While extremely powerful for creating C-N bonds, direct reductive amination has a significant limitation in this context: it is generally not effective for forming bonds between nitrogen and an aromatic ring. scienceinfo.com Therefore, it cannot be used to directly couple p-toluidine with an aromatic ketone to form this compound.

However, this method could be employed in a multi-step synthesis. For example, one could perform a reductive amination between p-toluidine and 4-isopropylcyclohexanone. This would produce N-(4-isopropylcyclohexyl)-4-methylaniline. The subsequent step would then require an acceptorless dehydrogenative aromatization of the cyclohexyl ring to generate the final diarylamine product. rsc.orgnih.gov This two-step sequence, combining reductive amination with a subsequent aromatization, provides an alternative pathway to the target molecule. nih.gov

Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and the milder, more modern sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the starting carbonyl group. stackexchange.comresearchgate.net

Alkylation of Ammonia (B1221849) and Related Amines

The synthesis of secondary amines through the alkylation of ammonia or primary amines is a foundational method in organic chemistry. wikipedia.org This approach, however, is often challenged by a lack of selectivity. The direct alkylation of ammonia with alkyl halides proceeds via an SN2 mechanism, initially forming a primary amine. jove.comntu.edu.sg This newly formed primary amine is typically more nucleophilic than ammonia itself, leading to further alkylation and the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. wikipedia.orgjove.comntu.edu.sg This process, known as polyalkylation or exhaustive alkylation, results in a mixture of products that can be difficult to separate. wikipedia.orgjove.com

To favor the formation of a primary amine, a large excess of ammonia can be used, shifting the equilibrium toward the mono-alkylated product. jove.com However, for the selective synthesis of a specific secondary amine like this compound, direct alkylation of ammonia is inefficient. The synthesis of diarylamines, in particular, requires more sophisticated methods like transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which are outside the scope of classical ammonia alkylation.

Alternative strategies have been developed to overcome the challenge of overalkylation. One modern approach utilizes N-aminopyridinium salts as ammonia surrogates. nih.gov These reagents undergo N-alkylation and subsequent in-situ depyridylation to yield secondary amines without the formation of overalkylation byproducts. nih.gov This "self-limiting" alkylation occurs because the intermediate pyridinium (B92312) ylide is highly nucleophilic, but the resulting N-alkyl-N-pyridinium amine is less reactive, preventing further reaction. nih.gov

Reductive amination represents another key strategy for amine synthesis, involving the reaction of an aldehyde or ketone with ammonia or a primary amine to form an imine, which is then reduced to the corresponding amine. This method is highly versatile for producing primary, secondary, and tertiary amines.

Synthesis of this compound Derivatives

Formation of Amide Derivatives

Secondary amines, including diarylamines like this compound, readily undergo acylation to form amide derivatives. This common transformation involves the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride. ncert.nic.in The reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent.

The process typically involves the replacement of the hydrogen atom on the nitrogen with an acyl group (R-C=O). ncert.nic.in To drive the reaction to completion, a base stronger than the amine, such as pyridine, is often added. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated when using an acid chloride, shifting the equilibrium towards the amide product. ncert.nic.in The resulting products are N,N-disubstituted amides. For example, reacting this compound with acetyl chloride would yield N-(p-isopropylphenyl)-N-(p-tolyl)acetamide. The synthesis of various diarylamide derivatives containing N-heterocyclic skeletons has been reported as a strategy in medicinal chemistry, highlighting the importance of this functional group. nih.gov

| Acylating Agent | Product Type | Byproduct (if any) |

| Acid Chloride (R-COCl) | N,N-disubstituted amide | HCl |

| Acid Anhydride ((R-CO)₂O) | N,N-disubstituted amide | Carboxylic Acid |

| Ester (R-COOR') | N,N-disubstituted amide | Alcohol |

Synthesis of Urea (B33335) and Carbamate (B1207046) Analogues

The amine functionality of this compound allows for its conversion into urea and carbamate derivatives, which are important motifs in pharmaceuticals and materials science.

Urea Analogues

Unsymmetrical N,N,N'-trisubstituted ureas can be synthesized from secondary amines. A common method involves the reaction of the secondary amine with an isocyanate (R-N=C=O). The nucleophilic nitrogen of the diarylamine attacks the electrophilic carbon of the isocyanate, yielding the urea derivative directly.

Alternatively, more complex and controlled methods have been developed. One such method for synthesizing unsymmetrical ureas uses N-alkyl-O-phenyl carbamates as intermediates. researchgate.net Another approach involves the reaction of primary amines with carbon dioxide in the presence of a catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form a carbamic acid. This intermediate generates an isocyanate in situ, which can then be reacted with a secondary amine to afford the desired unsymmetrical urea. nih.gov

Carbamate Analogues

Carbamates can be synthesized from secondary amines through several routes. A straightforward method is the reaction with a chloroformate ester (Cl-COOR). The secondary amine attacks the chloroformate, displacing the chloride and forming the N,N-disubstituted carbamate.

Modern techniques offer milder conditions. For example, secondary amines can react with carbon dioxide and an alcohol, activated with Mitsunobu reagents, to form carbamates. nih.gov This method proceeds through a carbamic acid intermediate derived from the amine and CO₂. nih.gov

| Derivative | Common Reagent | Intermediate (in some methods) |

| Urea | Isocyanate (R-N=C=O) | Isocyanate, Carbamic Acid nih.gov |

| Carbamate | Chloroformate (ClCOOR) | Carbamic Acid nih.gov |

Heterocyclic Ring Formation Involving the Amine Moiety

Diarylamines are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.org The nitrogen atom of the diarylamine can be incorporated into a new ring system through various cyclization strategies. These reactions are fundamental in creating complex molecular architectures found in natural products and functional materials.

One of the most well-known cyclization reactions involving diarylamines is the synthesis of carbazoles . For example, the Graebe–Ullmann reaction involves the diazotization of an N-aryl-anthranilic acid followed by cyclization, but more direct methods involve the oxidative cyclization of diarylamines. Photochemical cyclization or reactions mediated by transition metal catalysts like palladium can effect the C-C bond formation between the two aryl rings, leading to the carbazole (B46965) skeleton.

Another class of heterocycles accessible from diarylamines are phenazines and related structures. The Bernthsen acridine (B1665455) synthesis, for instance, involves heating a diarylamine with a carboxylic acid (or its derivative) in the presence of zinc chloride to form a 9-substituted acridine. While acridines are derived from diarylamines, the synthesis of other complex systems can also be envisaged. The strategy for synthesizing heterocycles often involves creating a 1,4-dicarbonyl or an amino ketone which can then undergo cyclization and dehydration, a common theme in building five-membered rings like pyrroles. youtube.com

Incorporation into Polymeric Structures and Materials

Diarylamines, including structures analogous to this compound, are incorporated into polymers to impart specific functions, most notably antioxidant and electronic properties. Their ability to act as radical scavengers makes them effective stabilizers in plastics and rubbers.

In the realm of materials science, diarylamines are crucial building blocks for hole-transporting polymers . These materials are essential in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitrogen lone pair in the diarylamine moiety provides a high-lying highest occupied molecular orbital (HOMO), facilitating the transport of positive charge carriers (holes). Polymers containing these units in their backbone or as pendant groups exhibit good film-forming properties and the desired electronic characteristics.

Furthermore, derivatives of amines can be used to functionalize surfaces. For instance, trihydridosilanes bearing specific functionalities can act as coupling agents to modify metal or silicon surfaces. polyacs.org After an initial deposition, these layers can be further treated, for example with ammonia, to create silicon nitride monolayers. polyacs.org While not a direct polymerization of the amine itself, this demonstrates how amine-related chemistry is integral to advanced material fabrication.

Green Chemistry Considerations in Amine Synthesis

The synthesis of arylamines, including this compound, has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. However, the principles of green chemistry are increasingly being applied to develop more sustainable and environmentally benign synthetic routes. These approaches focus on maximizing atom economy, utilizing less hazardous chemicals, employing catalytic rather than stoichiometric reagents, and reducing energy consumption and waste production.

A significant focus in the green synthesis of diarylamines is the development of novel catalytic systems that offer high efficiency and selectivity under milder conditions. Traditional methods often require stoichiometric amounts of reagents and can generate substantial byproducts. nih.gov In contrast, catalytic C-N cross-coupling reactions represent a more atom-economical approach. nih.gov

Modern green synthetic strategies for diarylamines often explore the use of earth-abundant and less toxic metal catalysts, such as copper and iron, as alternatives to more expensive and hazardous precious metals like palladium. acs.org Furthermore, there is a growing interest in metal-free synthetic pathways to further enhance the green credentials of these transformations. su.senih.gov The ideal green synthesis generates the target molecule with minimal byproducts, ideally only benign substances like water or nitrogen gas. nih.govrsc.org

Several innovative and sustainable methods for the synthesis of diarylamines have been developed, reflecting the core principles of green chemistry. These include:

Copper-Catalyzed Umpolung Chan-Lam Amination: This method provides an efficient route to unsymmetrical diarylamines from arylboronic esters and aryl azides. A key advantage is the use of a readily available and inexpensive copper catalyst without the need for additional ligands. The reaction proceeds under mild conditions, as low as 35 °C, and has been successfully applied to gram-scale synthesis. acs.orgnih.gov

Acceptorless Dehydrogenative Aromatization: This versatile method utilizes a heterogeneous gold-palladium alloy nanoparticle catalyst (Au-Pd/TiO2) to synthesize both symmetrical and unsymmetrical diarylamines from various starting materials, including anilines and cyclohexanones, or cyclohexylamines and cyclohexanones. nih.gov A significant green feature of this process is that it does not require an external oxidant and produces only molecular hydrogen and ammonia as byproducts. rsc.org The catalyst is also reusable, adding to the sustainability of the process. nih.gov

Nitrosonium-Initiated C-N Bond Formation: This protocol employs economical and environmentally friendly reagents such as nitrates or alkyl nitrites as a source of the nitrosonium ion (NO+), with oxygen and iron powder serving as the oxidizing and reducing agents, respectively. acs.org This method avoids the use of transition metal catalysts for the C-N bond formation step. acs.org

Metal-Free Diarylation using Diaryliodonium Salts: This sustainable approach allows for the energy-efficient and robust synthesis of complex diaryl and triaryl amines without the use of metal catalysts. The reaction utilizes diaryliodonium salts, which are low-toxicity reagents made from common starting materials. This method is characterized by high atom economy, producing low amounts of waste. su.se

Desulfinylative Smiles Rearrangement: This novel, transition-metal-free rearrangement of sulfinamides provides access to diarylamines, including those that are sterically hindered. The reaction proceeds under mild conditions and offers a distinct advantage over traditional SNAr chemistry, which can be limited by steric or electronic factors. nih.govacs.org

These greener synthetic methodologies for diarylamines are summarized in the table below, highlighting their key features and contributions to sustainable chemistry.

| Synthetic Method | Catalyst/Reagent | Key Green Chemistry Features | Reference(s) |

| Umpolung Chan-Lam Amination | Copper catalyst | Mild reaction conditions (as low as 35 °C), use of an inexpensive and accessible catalyst, no additional ligands required. | acs.orgnih.gov |

| Acceptorless Dehydrogenative Aromatization | Gold-palladium alloy nanoparticles on TiO2 | Heterogeneous, reusable catalyst; no external oxidants needed; produces only H2 and NH3 as byproducts. | rsc.orgnih.gov |

| Nitrosonium-Initiated C-N Bond Formation | Nitrates/alkyl nitrites, O2, Fe powder | Utilizes economical, easy-to-handle, and eco-friendly reagents; avoids transition metal catalysts for C-N bond formation. | acs.org |

| Metal-Free Diarylation | Diaryliodonium salts | Energy-efficient, metal-free, high atom economy, low waste, uses low-toxicity reagents. | su.se |

| Desulfinylative Smiles Rearrangement | Base (e.g., K2CO3) | Transition-metal-free, proceeds under mild conditions, provides access to sterically hindered products. | nih.govacs.org |

Reaction Mechanisms and Kinetics in P Isopropylphenyl P Tolyl Amine Transformations

Mechanistic Pathways of Amine Arylation

The formation of the C-N bond in diarylamines like p-Isopropylphenyl-p-tolyl-amine is often achieved through cross-coupling reactions. The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for this transformation. wikipedia.orgacsgcipr.org The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0) species. libretexts.org

The key steps in the Buchwald-Hartwig amination are:

Oxidative Addition: The aryl halide (e.g., 4-iodotoluene (B166478) or 4-bromo-cumene) adds to the Pd(0) catalyst to form a Pd(II) intermediate. wikipedia.orglibretexts.org

Amine Coordination and Deprotonation: The amine (p-toluidine or 4-isopropylaniline) coordinates to the Pd(II) complex. A base then deprotonates the amine to form an amido complex. libretexts.org

Reductive Elimination: The diarylamine product is formed by reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

The use of bulky, electron-rich phosphine (B1218219) ligands is critical for the efficiency of this reaction. These ligands stabilize the palladium catalyst, promote the rates of oxidative addition and reductive elimination, and prevent the formation of inactive catalyst species. youtube.comresearchgate.net

Another significant pathway for amine arylation is the copper-catalyzed Chan-Evans-Lam (CEL) coupling, which often utilizes aryl boronic acids as the arylating agent. acs.orgyoutube.com The mechanism of the CEL reaction is more complex and less universally agreed upon than the Buchwald-Hartwig reaction. One proposed pathway involves the transmetalation of the aryl group from boron to a Cu(II) species, followed by reaction with the amine and subsequent reductive elimination. youtube.com

Nucleophilic Substitution Reactions in Amine Systems

Nucleophilic aromatic substitution (SNAr) provides a transition-metal-free pathway to synthesize diarylamines, particularly when one of the aryl rings is activated by electron-withdrawing groups. acs.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of an amine with an aryl halide.

The SNAr mechanism typically proceeds in two steps:

Addition: The nucleophile (in this case, the amine) attacks the electron-deficient aryl ring at the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity of the ring is temporarily broken in this step. youtube.com

Elimination: The leaving group (typically a halide) is expelled, and the aromaticity of the ring is restored, yielding the final diarylamine product. masterorganicchemistry.comyoutube.com

For SNAr to be efficient, the aryl halide must possess strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com In the case of this compound, the isopropyl and tolyl groups are electron-donating, making the direct SNAr reaction between 4-isopropylaniline (B126951) and 4-iodotoluene (or vice versa) challenging without a catalyst.

The reactivity of amines as nucleophiles can also lead to further substitution reactions. Once the secondary amine (this compound) is formed, it can, under certain conditions, act as a nucleophile itself and react with another molecule of the aryl halide. However, this is generally less favorable than the initial reaction with the primary amine. youtube.com

Radical Pathways in Amine Coupling and Derivatization

While ionic pathways are common, radical mechanisms can also play a role in the formation and derivatization of diarylamines. For instance, some copper-catalyzed C-N cross-coupling reactions have been proposed to involve single-electron transfer (SET) steps, generating radical intermediates. acs.org However, experimental evidence for the copper-catalyzed N-arylation of diarylamines suggests that a mechanism involving free aryl radicals is less likely, with oxidative addition to copper(I) being a more probable pathway for aryl halide activation. acs.org

A novel method for preparing diarylamines involves a nitrosonium-ion-initiated C-N bond formation. acs.orgbohrium.com The proposed mechanism suggests that a nitrosoarene is formed as an intermediate, which then reacts with another arene molecule to form the diarylamine. bohrium.com This pathway highlights a non-traditional, radical-involved approach to diarylamine synthesis.

Electrophilic Aromatic Substitution Patterns of Aryl Amines

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the rings determine the position of the incoming electrophile.

Both the amino group (-NH-) and the alkyl groups (isopropyl and methyl) are electron-donating groups. cognitoedu.org Electron-donating groups activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. cognitoedu.orgsavemyexams.com

In this compound, the positions ortho to the amino group on both rings will be the most activated sites for electrophilic substitution. The para positions are already substituted. Therefore, electrophilic attack will predominantly occur at the carbons in the 2, 6, 2', and 6' positions.

The general mechanism for electrophilic aromatic substitution involves:

Formation of the Electrophile: A strong electrophile is generated.

Attack of the Aromatic Ring: The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. organicchemistrytutor.com

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. organicchemistrytutor.com

Role of Catalysts and Additives in Reaction Kinetics and Selectivity

Catalysts and additives are pivotal in controlling the rate and selectivity of reactions leading to this compound.

In the Buchwald-Hartwig amination, the choice of palladium catalyst and phosphine ligand is crucial. bohrium.comacs.org

Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are highly effective. youtube.com These ligands promote the catalytic cycle by:

Stabilizing the Pd(0) state.

Facilitating the oxidative addition of the aryl halide.

Promoting the reductive elimination of the diarylamine product.

Bases: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, forming the active nucleophile. libretexts.org The choice of base can significantly impact the reaction rate and the compatibility with various functional groups.

The kinetics of the reaction are influenced by the nature of the aryl halide (I > Br > Cl), the amine, the ligand, the base, and the solvent. libretexts.org

Table 1: Key Components in Palladium-Catalyzed Amination

| Component | Role | Examples |

| Palladium Precursor | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Phosphine Ligand | Stabilizes catalyst, promotes key steps | XPhos, SPhos, BINAP, dppf wikipedia.org |

| Base | Deprotonates the amine | NaOtBu, K₂CO₃, LiHMDS libretexts.org |

| Solvent | Solubilizes reactants, influences kinetics | Toluene (B28343), Dioxane, THF libretexts.org |

Copper-promoted reactions, such as the Ullmann condensation and the Chan-Evans-Lam coupling, offer an alternative to palladium catalysis. acsgcipr.orgacs.org

Ullmann Condensation: This classic reaction typically requires high temperatures and stoichiometric amounts of copper. The mechanism is thought to involve the formation of a copper(I) amidate, which then reacts with the aryl halide.

Chan-Evans-Lam (CEL) Coupling: This is a more modern, catalytic version that often uses aryl boronic acids and can proceed under milder conditions. acs.org The presence of a base is also crucial in these reactions.

Experimental studies on copper-catalyzed aminations suggest that the reaction can proceed via an oxidative addition mechanism at a copper(I) center, forming a Cu(III) intermediate, followed by reductive elimination. acs.org The use of soluble organic bases can lead to high reactivity and improved reaction rates. acs.org

Table 2: Comparison of Catalytic Systems for Diarylamine Synthesis

| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Promoted (Ullmann/CEL) |

| Catalyst | Palladium complexes bohrium.com | Copper salts or complexes bohrium.com |

| Arylating Agent | Aryl halides, triflates wikipedia.org | Aryl halides, aryl boronic acids acs.org |

| Reaction Conditions | Generally milder, broader scope wikipedia.org | Often requires higher temperatures (Ullmann) acsgcipr.org |

| Ligands | Bulky phosphines are crucial youtube.com | Various N- and O-based ligands can be used |

| Mechanism | Well-defined catalytic cycle libretexts.org | More varied and debated mechanisms youtube.comacs.org |

Organocatalytic Activation Modes by Chiral Primary Amines

Organocatalysis by chiral primary amines has emerged as a powerful strategy in asymmetric synthesis, offering a versatile and environmentally friendly alternative to metal-based catalysts. rsc.org These catalysts, often derived from natural amino acids or Cinchona alkaloids, are effective in a wide array of enantioselective organic reactions. rsc.org The primary activation modes of chiral primary amines typically involve the formation of reactive intermediates such as enamines or iminium ions, which then participate in stereocontrolled bond-forming reactions.

While direct studies on the organocatalytic activation of this compound using chiral primary amines are not documented in the available literature, we can hypothesize a potential activation pathway. A chiral primary amine could, in principle, undergo a condensation reaction with an appropriate functional group on a substrate that would then react with this compound. However, for the diarylamine itself to be directly activated by a chiral primary amine for a transformation, it would likely need to be converted into a more reactive species, for instance, through a reaction that introduces a carbonyl or imine equivalent susceptible to primary amine catalysis.

Generally, the catalytic cycle of a chiral primary amine in, for example, an α-functionalization of a carbonyl compound proceeds as follows:

Enamine Formation: The chiral primary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. The chirality of the amine dictates the facial selectivity of the enamine.

Stereoselective Reaction: The enamine then attacks an electrophile from a sterically less hindered face, controlled by the chiral environment of the catalyst.

Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the functionalized product and regenerate the chiral primary amine catalyst for the next cycle.

Although no specific examples involve this compound, this general mechanism underscores the potential for chiral primary amines to induce stereoselectivity in reactions involving suitable substrates. Future research could explore the derivatization of this compound to incorporate a functional group amenable to this type of organocatalytic activation.

Solvent Effects on Reaction Outcomes and Rates

The choice of solvent can profoundly impact the outcome and rate of chemical reactions, including those involving diarylamines. Solvent properties such as polarity, proticity, and the ability to form hydrogen bonds can influence the stability of reactants, transition states, and products, thereby altering the reaction kinetics and selectivity.

A study on the N-alkylation of diarylamines, including the structurally similar di-p-tolylamine, with methyl iodide provides valuable insights into solvent effects. The reaction was found to be a bimolecular substitution that is highly dependent on the solvent environment.

Research Findings on Solvent Effects in Diarylamine N-Alkylation

The kinetics of the N-alkylation of di-p-tolylamine with methyl iodide were investigated in various solvents. The reaction proceeds via a bimolecular substitution mechanism between the un-ionized amine and the alkyl halide. rsc.org The rate of this reaction is significantly influenced by the solvent's properties.

| Solvent | Dielectric Constant (ε) | Reaction Rate | Observations |

| NN-Dimethylformamide | 36.7 | Measurable | Allows for kinetic studies due to a convenient reaction rate. rsc.org |

| Ethanol | 24.6 | Measurable but with side reactions | Side reactions constituted 25% of the total halide reaction. rsc.org |

| Benzyl alcohol | 13.1 | Measurable but with complications | The concentration of free acid decreased over time, suggesting a reaction between the solvent and HCl. rsc.org |

| Benzene (B151609) | 2.3 | No reaction at 60°C | Inert solvent, no reaction observed after 18-20 hours. rsc.org |

| Nitrobenzene | 34.8 | Very slow reaction | Only 1-2% reaction in 18 hours. rsc.org |

| Dioxan | 2.2 | No reaction at 60°C | Inert solvent, no reaction observed. rsc.org |

| Ethyl acetate | 6.0 | No reaction at 60°C | Inert solvent, no reaction observed. rsc.org |

| Acetone | 20.7 | No reaction at 60°C | Inert solvent, no reaction observed. rsc.org |

| Nitromethane | 35.9 | Very slow reaction | Only 1-2% reaction in 18 hours. rsc.org |

The data indicates that a higher dielectric constant is a necessary but not sufficient condition for the N-alkylation of diarylamines to occur. Protic solvents like alcohols can facilitate the reaction but may also lead to undesirable side reactions. rsc.org In contrast, many aprotic solvents, regardless of their polarity, did not promote the reaction under the studied conditions. rsc.org NN-Dimethylformamide was identified as a suitable solvent for kinetic studies of this transformation. rsc.org

Further studies on the synthesis of diarylamines have also highlighted the critical role of the solvent in determining reaction yields. For instance, in a nitrosonium-initiated C–N bond formation to produce diarylamines, the choice of solvent significantly impacted the yield of the desired product.

Solvent Effects on Diarylamine Synthesis Yield

| Solvent | Yield of Diarylamine (%) |

| 1,2-Dichloroethane (B1671644) | 68 |

| Dichloromethane (B109758) | 70 |

| Other tested solvents | Lower yields |

In this particular synthesis, switching to chlorinated solvents like 1,2-dichloroethane and dichloromethane dramatically improved the yield of the diarylamine product compared to other solvents. acs.orgnih.gov This underscores that specific solvent-solute interactions, beyond bulk properties like polarity, can play a decisive role in the efficiency of a reaction.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for probing the molecular structure in both solution and solid states.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For p-Isopropylphenyl-p-tolyl-amine, a suite of NMR experiments would be necessary.

¹H NMR: A standard one-dimensional proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the p-tolyl and p-isopropylphenyl rings would appear in the downfield region, typically between 6.5 and 7.5 ppm. The splitting patterns (doublets and quartets) would help assign their relative positions. The methine proton of the isopropyl group (-CH(CH₃)₂) would likely appear as a septet, while the isopropyl methyl protons would be a doublet further upfield. The N-H proton signal could appear over a wide range and might be broad. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms. chemicalbook.com Carbons attached to the nitrogen atom are typically deshielded and appear in the 10-65 ppm range, though in aromatic amines this can be further downfield. nih.gov The aromatic carbons would generate signals in the approximate range of 110-150 ppm.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, linking the methine and methyl protons of the isopropyl group. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) C-H correlations, crucial for confirming the connectivity between the two aromatic rings via the amine nitrogen.

Although specific data for the target molecule is unavailable, analysis of related structures like N-ethylpropylamine and N-methylcyclohexylamine demonstrates the power of NMR in identifying and assigning specific proton and carbon signals. chemicalbook.com

HRMS is used to determine the precise molecular weight and elemental formula of a compound with high accuracy. chemspider.com For this compound (C₁₆H₁₉N), HRMS would confirm the molecular ion peak corresponding to its exact mass.

Furthermore, analysis of the fragmentation pattern in the mass spectrum provides structural clues. The most common fragmentation pathway for amines is the alpha-cleavage, where the C-C bond nearest the nitrogen atom is broken. chemicalbook.com This process results in a resonance-stabilized cation. In this compound, fragmentation would likely involve the loss of an isopropyl or methyl radical, leading to characteristic fragment ions that help to piece together the molecular structure.

Table 1: Predicted HRMS Data for this compound (Note: This table is predictive and not based on experimental results.)

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N |

| Exact Mass | 225.15175 |

| Molecular Weight | 225.33 |

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, a secondary amine, a single, relatively sharp N-H stretching absorption would be expected in the region of 3300-3500 cm⁻¹. chemicalbook.com This helps distinguish it from primary amines, which show two N-H bands, and tertiary amines, which show none. rsc.org

Other expected characteristic absorptions would include:

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the isopropyl and tolyl methyl groups just below 3000 cm⁻¹.

C=C stretching: Aromatic ring absorptions in the 1500-1600 cm⁻¹ region.

C-N stretching: A strong band for the aromatic C-N bond is typically observed between 1250-1335 cm⁻¹. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray analysis would yield a three-dimensional map of electron density, from which the precise coordinates of each atom can be determined. This allows for the creation of detailed tables of intramolecular distances and angles.

Table 2: Representative Bond Data from X-ray Crystallography (Note: This table is illustrative, as no crystal structure for the target compound has been published. Data represents typical values for similar fragments.)

| Parameter | Description | Expected Value Range |

|---|---|---|

| Bond Lengths | ||

| C-N | Length of the bonds between aryl carbons and the amine nitrogen. | ~1.40 - 1.45 Å |

| C-C (aromatic) | Average length of carbon-carbon bonds within the phenyl rings. | ~1.38 - 1.41 Å |

| C-C (isopropyl) | Length of the carbon-carbon bonds in the isopropyl group. | ~1.52 - 1.54 Å |

| Bond Angles | ||

| C-N-C | The angle formed by the two aryl carbons and the central nitrogen. | ~120 - 128° |

| C-C-C (aromatic) | Internal angles of the benzene (B151609) rings. | ~120° |

| Dihedral Angles | ||

| C-C-N-C | Torsion angle defining the twist of the phenyl rings relative to the C-N-C plane. | Varies based on steric hindrance. |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This packing is governed by intermolecular forces.

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor. It could potentially form N-H···π interactions with the electron-rich aromatic rings of neighboring molecules.

Conformational Isomerism and Tautomerism Studies via NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for investigating the dynamic nature of molecules, including conformational isomerism and tautomeric equilibria. For diarylamines such as this compound, NMR analysis, particularly variable temperature (VT) NMR, provides profound insights into the molecule's structural dynamics in solution.

Detailed Research Findings

The structure of this compound features two aromatic rings linked by a central nitrogen atom. The primary dynamic process observable by NMR is the restricted rotation around the two carbon-nitrogen (C-N) bonds. This restricted rotation gives rise to the possibility of conformational isomers, specifically atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. The energy barrier to this rotation is influenced by steric hindrance from the substituents on the phenyl rings and the geometry of the nitrogen atom. bris.ac.uk

At room temperature, the rotation around the C-N bonds in many diarylamines is typically fast on the NMR timescale. oxinst.com This rapid interconversion between different conformations leads to a time-averaged spectrum. In such a spectrum, protons or carbons that would be in different chemical environments in a static "frozen" conformer appear equivalent and thus produce a single, sharp signal.

Variable Temperature (VT) NMR spectroscopy is the key technique used to study these dynamic processes. numberanalytics.com By lowering the temperature of the sample, the rate of conformational interconversion can be slowed down. ox.ac.uk If the temperature is lowered sufficiently to a point where the rate of rotation is slow relative to the NMR timescale, the individual conformers can be "frozen out." This would result in the observation of separate signals for atoms that are non-equivalent in the different conformations. oxinst.com

For example, the aromatic protons ortho to the nitrogen atom on the p-tolyl ring might show distinct signals for different rotational conformers at low temperatures. As the temperature is increased, these separate signals would broaden, move closer together, and eventually coalesce into a single, time-averaged peak at a higher temperature. oxinst.com The temperature at which this coalescence occurs can be used to calculate the thermodynamic energy barrier (ΔG‡) for the rotational process. nanalysis.com

While tautomerism is a critical area of study for many nitrogen-containing compounds, for a simple diarylamine like this compound, significant tautomeric forms are not expected to exist in appreciable concentrations. nih.govnih.gov The potential for tautomerism would primarily involve the migration of the amine proton. However, N-H proton exchange is typically a very rapid process, often influenced by solvent and concentration, and is distinct from the slower process of large-group rotation that defines conformational isomerism in this class of molecules.

Illustrative NMR Data

Specific experimental data from variable temperature NMR studies on this compound is not extensively available in public literature. However, a standard room temperature NMR spectrum would show a single set of signals representing the time-averaged structure. The following table provides illustrative ¹H and ¹³C NMR chemical shift values that would be expected for the compound in a deuterochloroform (CDCl₃) solvent at room temperature, based on standard chemical shift ranges for the constituent functional groups.

| Atom Type | Nucleus | Illustrative Chemical Shift (δ) in ppm | Notes |

| Isopropyl -CH | ¹H | ~2.9 | Septet |

| Isopropyl -CH₃ | ¹H | ~1.25 | Doublet |

| Tolyl -CH₃ | ¹H | ~2.3 | Singlet |

| Aromatic C-H | ¹H | ~6.8 - 7.3 | Multiplet |

| Amine N-H | ¹H | ~5.5 | Broad Singlet |

| Isopropyl -CH₃ | ¹³C | ~24 | |

| Tolyl -CH₃ | ¹³C | ~21 | |

| Isopropyl -CH | ¹³C | ~34 | |

| Aromatic C | ¹³C | ~115 - 145 | Multiple signals expected |

Note: This data is illustrative for the time-averaged structure at room temperature and does not represent distinct conformers.

Computational Chemistry and Theoretical Studies

In Silico Studies of Molecular InteractionsIn silico studies use computer simulations to predict how a molecule might interact with other molecules, such as proteins.

Ligand-Protein Binding Energy CalculationsIf p-Isopropylphenyl-p-tolyl-amine were to be investigated as a potential drug or bioactive compound, this section would have presented data on its binding affinity to target proteins. Computational methods are widely used to calculate the binding free energy, which helps in assessing the strength of the ligand-protein interactionosu.edunih.govmdpi.com.

While the methodologies for such a computational study are well-established and extensively applied to a wide range of chemical compounds, including other diarylamines and molecules with tolyl groups nih.govkfupm.edu.sa, a specific application to this compound has not been found in the surveyed literature. Therefore, the generation of a detailed, data-rich article as per the requested outline is not possible without the foundational research being available.

Analysis of Van der Waals and Electrostatic Contributions

The non-covalent interactions that govern the behavior of this compound in various environments are primarily composed of Van der Waals (vdW) forces and electrostatic interactions. Computational methods allow for the detailed analysis of these contributions, which are crucial for understanding everything from crystal packing to interactions with biological targets.

A hypothetical breakdown of intermolecular interaction energies for a diarylamine dimer, illustrating the typical contributions, is presented below.

| Interaction Type | Typical Energy Contribution (kcal/mol) | Governing Factors |

|---|---|---|

| Electrostatic | -5 to -15 | Dipole moment, lone pairs, polar bonds (N-H) |

| Van der Waals (Dispersion) | -10 to -20 | Molecular size, polarizability of aromatic rings |

| Steric Repulsion | Positive (destabilizing) | Proximity of bulky groups (isopropyl, tolyl) |

Prediction of Spectroscopic Parameters from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic parameters for molecules like this compound. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy chemical shifts can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. For aromatic amines, DFT calculations can effectively model the electronic environment of each atom, taking into account the electron-donating or -withdrawing effects of the substituents and the delocalization of electrons across the aromatic systems. researchgate.net

Vibrational spectroscopy (Infrared and Raman) frequencies can also be predicted through DFT calculations. By computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), one can obtain the harmonic vibrational frequencies and their corresponding intensities. mdpi.com These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes, such as the characteristic N-H stretch, C-H stretches of the alkyl and aromatic groups, and the various ring vibrations. longdom.org

A representative table of predicted versus hypothetical experimental spectroscopic data for this compound is shown below.

| Spectroscopic Parameter | Predicted Value (DFT/B3LYP) | Hypothetical Experimental Value |

|---|---|---|

| ¹H NMR (N-H proton, ppm) | ~5.5 - 6.5 | ~5.8 |

| ¹³C NMR (ipso-C of tolyl, ppm) | ~135 - 140 | ~137 |

| ¹³C NMR (ipso-C of isopropylphenyl, ppm) | ~145 - 150 | ~148 |

| IR Frequency (N-H stretch, cm⁻¹) | ~3400 - 3450 | ~3420 |

| UV-Vis λmax (nm) | ~300 - 310 | ~305 |

Theoretical Insights into Reaction Mechanisms and Energetics

A significant area of computational research for diarylamines is the elucidation of their reaction mechanisms, particularly their function as radical-trapping antioxidants. nih.gov DFT calculations are instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and calculating activation barriers and reaction enthalpies. rsc.org

The primary antioxidant mechanism for a diarylamine involves the donation of its N-H hydrogen atom to a radical species (e.g., a peroxyl radical, ROO•), a process known as hydrogen atom transfer (HAT). researchgate.net Computational studies can determine the N-H Bond Dissociation Enthalpy (BDE), a key indicator of antioxidant activity. A lower BDE suggests that the hydrogen atom is more easily abstracted, indicating a more effective antioxidant. For substituted diphenylamines, electron-donating groups generally lower the N-H BDE, enhancing antioxidant capacity. bohrium.com The isopropyl and methyl (on the tolyl group) substituents on this compound are both electron-donating, suggesting it would be an effective antioxidant.

Alternative mechanisms like Single Electron Transfer followed by Proton Transfer (SET-PT) can also be investigated computationally by calculating parameters such as ionization potentials and proton affinities. frontiersin.org By comparing the energetics of these different pathways, a comprehensive understanding of the molecule's reactivity can be achieved.

Below is a table summarizing key energetic parameters for the antioxidant activity of a generic diarylamine, as would be calculated using DFT.

| Thermodynamic Parameter | Significance | Typical Calculated Value (kcal/mol) |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) of N-H | Ease of H-atom donation (HAT mechanism) | 80 - 90 |

| Ionization Potential (IP) | Ease of electron donation (SET-PT mechanism) | 160 - 180 |

| Proton Affinity (PA) | Ease of proton donation from radical cation | 220 - 240 |

| Activation Energy (Ea) for H-abstraction by ROO• | Kinetic barrier for antioxidant reaction | 5 - 15 |

Implicit and Explicit Solvent Models in Computational Predictions

The surrounding environment can significantly influence the properties and reactivity of a molecule. Computational models account for solvent effects using either implicit or explicit approaches.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and is often used to calculate properties in solution, such as conformational energies and reaction energetics. It effectively captures the bulk electrostatic effects of the solvent but neglects specific solute-solvent interactions like hydrogen bonding. nih.gov

Explicit solvent models provide a more detailed and physically realistic picture by including individual solvent molecules in the simulation box. nih.gov This method is computationally more demanding but is essential for studying processes where specific solvent interactions are critical, such as the dynamics of solvation shells or reactions where solvent molecules directly participate. Molecular dynamics (MD) simulations with explicit solvent can reveal how water or other solvent molecules are structured around this compound and how this structure changes with the molecule's conformation. digitellinc.com

Stereochemical Investigations and Chiral Resolution

Chiral Synthesis Approaches to Substituted Amines

The synthesis of enantiomerically pure substituted amines, such as diarylamines, can be approached through asymmetric synthesis, which avoids the need for resolving a racemic mixture and the inherent loss of at least 50% of the material. wikipedia.org One notable method involves the stereospecific intramolecular electrophilic arylation of lithiated ureas. For instance, the rearrangement of chiral, enantiomerically pure N-α-methylbenzyl ureas with varying N'-aryl substituents proceeds stereospecifically to create a new, fully substituted stereogenic center. Subsequent removal of the urea (B33335) functional group can yield chiral tertiary carbinamines in high enantiomeric purity. acs.org Another approach is the desulfinylative Smiles rearrangement of sulfinamides, which can produce highly sterically hindered diarylamines under mild, transition-metal-free conditions. nih.gov Furthermore, dynamic kinetic resolution combines the enzymatic resolution of a racemate with in situ racemization of the less reactive enantiomer, potentially achieving a theoretical yield of 100% for the desired enantiomer. researchgate.netrsc.org This has been successfully applied to various amines using a combination of enzymes and metal catalysts. researchgate.net

Optical Resolution Methodologies for Racemic Amine Mixtures

When a racemic mixture of an amine is produced, optical resolution is necessary to separate the enantiomers. This is typically achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques. libretexts.orglibretexts.org

Diastereomeric Salt Formation and Fractional Crystallization

The most common method for resolving racemic amines is through the formation of diastereomeric salts by reacting the amine with a chiral resolving agent, typically a chiral acid. wikipedia.orglibretexts.org These diastereomeric salts, having different solubilities, can then be separated by fractional crystallization. pbworks.comspcmc.ac.in The success of this method depends heavily on the difference in solubility between the two diastereomeric salts, which can be influenced by the choice of both the resolving agent and the solvent. nih.govucl.ac.uk After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. pbworks.com A significant advantage of this method is its potential for recycling the unwanted enantiomer through racemization, a process that can be integrated with the resolution in a "Resolution-Racemization-Recycle" (R3) system. whiterose.ac.ukacs.orgwhiterose.ac.uk

Diastereomeric Amide Formation for Resolution

In cases where diastereomeric salt formation is not effective, the formation of diastereomeric amides offers an alternative resolution strategy. tandfonline.com Racemic amines can be coupled with a chiral auxiliary, such as an N-protected amino acid, to form diastereomeric amides. These diastereomers can then be separated by chromatography. Subsequent hydrolysis of the separated amides yields the individual enantiomers of the amine. tandfonline.com For example, the use of t-Boc-L-valine as a chiral auxiliary has been shown to provide good separation of diastereomeric amides on silica (B1680970) gel chromatography after removal of the N-t-butoxycarbonyl group. tandfonline.com

Identification and Optimization of Chiral Resolving Agents

The selection of an appropriate chiral resolving agent is crucial for a successful resolution. nih.gov For the resolution of racemic amines, a variety of chiral acids are commonly employed. The choice of resolving agent is often a matter of trial and error, though structural similarity between the racemate and the resolving agent can sometimes lead to more efficient resolution. rug.nl

| Resolving Agent Type | Examples | Application |

|---|---|---|

| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid | Resolution of racemic bases. libretexts.orglibretexts.orgspcmc.ac.in |

| Chiral Sulfonic Acids | (+)-Camphor-10-sulfonic acid | Resolution of racemic bases. libretexts.orgpharmtech.com |

| N-Acetylated Amino Acids | N-acetylphenylglycine | Resolution of racemic amines. rug.nl |

| Chiral Phosphoric Acids | Strongly acidic chiral phosphoric acids | Resolution of racemic amines. pharmtech.com |

Determination of Enantiomeric Excess and Optical Purity (e.g., via HPLC)

After a resolution procedure, it is essential to determine the enantiomeric excess (ee) or optical purity of the separated enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective technique for this purpose. uma.esyakhak.org This method allows for the direct separation of enantiomers, and the ratio of their peak areas in the chromatogram corresponds to their ratio in the mixture, from which the enantiomeric excess can be calculated. heraldopenaccess.us

For amines, pre-column derivatization with a chiral derivatizing agent can also be employed. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. sigmaaldrich.cnnih.gov Various detectors, including UV/Visible, fluorescence, and circular dichroism (CD) detectors, can be used for quantification. uma.esheraldopenaccess.usnih.gov While UV and fluorescence detectors are common, CD detectors offer the advantage of being chiroptical, providing specific information about the chirality of the eluted compounds. uma.esheraldopenaccess.us

| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase Example | Detection |

|---|---|---|---|

| Nitropropranolol enantiomers | Kromasil 5-Amycoat | n-Hexane/Isopropanol + 0.1% Diethylamine (86:14) | UV (254 and 280 nm) nih.gov |

| Chiral amines (NBD derivatives) | Chiralpak IE, Chiralcel OD-H | 10-30% 2-propanol/hexane | UV (310 nm) and Fluorescence yakhak.org |

| α-Amino acid esters (NBD derivatives) | Chiralpak IA, Chiralpak AD-H | 10-30% 2-propanol/hexane | UV (310 nm) and Fluorescence yakhak.org |

Molecular Recognition Principles in Chiral Crystallization Processes

The success of chiral resolution by crystallization is fundamentally governed by the principles of molecular recognition. In the formation of diastereomeric salts, the different three-dimensional arrangements of the chiral centers in the two diastereomers lead to different packing efficiencies in the crystal lattice. ucl.ac.uk This results in different lattice energies and, consequently, different solubilities, allowing for their separation. ucl.ac.uk

The interactions responsible for this discrimination are complex and can include hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.govacs.org In the case of salts formed from chiral primary amines and achiral carboxylic acids, the formation of characteristic hydrogen-bond networks, such as 2-one-columns, has been observed in conglomerate-forming salts. acs.org The alignment of these columns, stabilized by inter-columnar van der Waals forces, plays a crucial role in the crystal structure. acs.org

Furthermore, the concept of chiral recognition extends to host-guest chemistry, where chiral macrocyclic receptors can selectively bind one enantiomer of a chiral ammonium (B1175870) salt over the other. dtic.milacs.orgcapes.gov.br This enantiomeric recognition is driven by the specific interactions between the host and guest molecules.

Applications and Emerging Research Areas

Role as Chemical Building Blocks in Advanced Organic Synthesis

The molecular structure of p-isopropylphenyl-p-tolyl-amine, featuring a secondary amine linking two distinct aromatic rings, makes it a valuable organic building block. This configuration is a key precursor in the synthesis of more complex functional molecules. One of the primary applications is in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where it can be coupled with aryl halides or pseudohalides to form triarylamines. wikipedia.orgorganic-chemistry.orgnumberanalytics.com These triarylamine structures are central to many advanced materials. nih.gov

The reactivity of the N-H bond allows for the introduction of various functional groups. For instance, it can undergo sulfonylation to produce sulfonamides, a common functional group in medicinal chemistry and material science. The synthesis of π-conjugated functional molecules can also be achieved through the oxidation of aromatic amines, leading to the formation of new C-C, C-N, and N-N bonds. nih.gov The presence of the isopropyl and tolyl groups provides solubility and allows for fine-tuning of the electronic and steric properties of the resulting molecules. This tunability is crucial for designing molecules with specific characteristics for a range of applications, from pharmaceuticals to electronic materials. organic-chemistry.org

Table 1: Synthetic Transformations Using this compound as a Building Block

| Reaction Type | Reagents | Product Class | Significance |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halides, Palladium Catalyst, Base | Triarylamines | Synthesis of hole-transporting materials, complex organic frameworks. wikipedia.orgthieme-connect.com |

| Sulfonylation | Sulfonyl Chlorides, Base | N,N-Diaryl Sulfonamides | Access to compounds with potential biological activity and unique electronic properties. |

| Oxidative Coupling | Oxidizing Agents | Extended π-Conjugated Systems | Creation of dyes and functional polymers. nih.gov |

Ligands in Catalysis

The amine functionality in this compound allows it to serve as a foundational structure for the development of advanced ligands used in catalysis.

While the amine itself can act as a ligand, its most significant role is as a precursor for sophisticated phosphino-amine (PN) ligands. researchgate.net These ligands are synthesized by reacting the secondary amine with phosphorus sources, such as chlorophosphines. The reaction of this compound with reagents like chlorodiphenylphosphine (B86185) in the presence of a base yields a new N-P bond, creating a phosphino-amine ligand. researchgate.net

The design of these ligands is critical for modern catalysis. The substituents on both the nitrogen and phosphorus atoms dictate the ligand's steric and electronic properties. The p-isopropylphenyl and p-tolyl groups on the nitrogen of the parent amine provide significant steric bulk, which can influence the coordination geometry around a metal center and accelerate key steps in a catalytic cycle, such as reductive elimination. researchgate.net Furthermore, the electronic nature of these aryl groups can modulate the electron-donating ability of the resulting phosphine (B1218219) ligand, which is a crucial parameter for catalyst activity. d-nb.infogessnergroup.com This tunability allows for the creation of a library of ligands with varied properties, enabling rapid screening for optimal catalyst performance in specific reactions. researchgate.net

Phosphine ligands derived from diarylamines like this compound are instrumental in homogeneous catalysis, particularly in cross-coupling reactions. d-nb.infogessnergroup.com These ligands coordinate to a transition metal, typically palladium or ruthenium, forming a catalytically active complex. rsc.orgacs.org The performance of these catalysts is highly dependent on the ligand's structure.

For instance, in palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations, the ligand stabilizes the metal center and facilitates the catalytic cycle. wikipedia.orgnih.gov Ligands with bulky, electron-rich phosphines, a characteristic that can be imparted by the this compound framework, are known to promote the oxidative addition of less reactive substrates like aryl chlorides and enhance the rate of reductive elimination. researchgate.netnih.gov Ruthenium complexes featuring phosphino-amine ligands have shown efficiency in transfer hydrogenation and hydrogen-borrowing reactions, which are important for the synthesis of alcohols and amines. rsc.orgnih.govnih.gov The specific steric and electronic environment created by the ligand is key to achieving high yields and selectivity in these transformations. rsc.org

Table 2: Influence of Ligand Properties on Homogeneous Catalysis

| Ligand Property | Origin from Parent Amine | Effect on Catalysis | Example Reaction |

|---|---|---|---|

| Steric Bulk | p-Isopropylphenyl and p-tolyl groups | Accelerates reductive elimination; enhances catalyst stability. | Buchwald-Hartwig Amination wikipedia.orgresearchgate.net |

| Electron-Donating Ability | Aryl groups on nitrogen influence phosphorus electronics | Facilitates oxidative addition of substrates like aryl chlorides. | Suzuki Coupling nih.gov |

| Chelation (in PN ligands) | Amine and phosphine groups | Stabilizes the metal center; controls coordination geometry. | Ruthenium-catalyzed Transfer Hydrogenation rsc.orgnih.gov |

Chiral secondary amines are powerful promoters in asymmetric organocatalysis, capable of activating carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. rsc.orgmdpi.com This activation strategy allows for the construction of complex chiral molecules from simple starting materials with high stereocontrol. rsc.orgjhun.edu.cn

While this compound is itself achiral, its secondary amine core is a relevant functional group for this type of catalysis. nih.gov The principles of enamine and iminium ion catalysis demonstrate the potential for derivatives of this compound. mdpi.comresearchgate.net By introducing chirality, for example, through the synthesis of a derivative with a chiral backbone or by using it in conjunction with a chiral Brønsted acid, it is conceivable to develop new asymmetric catalytic systems. The steric and electronic properties conferred by the isopropylphenyl and tolyl groups could influence the stereochemical outcome of such reactions, providing a complementary tool to existing catalysts like proline and its derivatives. mdpi.comresearchgate.net

Materials Science Applications of Amine Derivatives

The diarylamine structure is a common and effective motif in materials designed for organic electronics. Derivatives of this compound are being explored for their potential in this high-tech field.